molecular formula C21H21ClN4O3S2 B11417037 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11417037
M. Wt: 477.0 g/mol
InChI Key: LXOPFYXYNRNUOD-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic pyrimidine derivative intended for research use only in biochemical and pharmacological studies. Pyrimidine-carboxamide compounds are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various enzymatic pathways . Similar compounds featuring a 5-chloro-pyrimidine core have been investigated as cap groups in the design of histone deacetylase (HDAC) inhibitors, which are a validated target for anticancer drug development . Other pyrimidine derivatives have shown potent activity as kinase inhibitors, targeting proteins such as ALK and EGFR, which are relevant in oncology research, particularly for non-small cell lung cancer (NSCLC) . The specific structure of this compound, which includes an ethyl(phenyl)sulfamoyl group on the phenyl ring and an ethylsulfanyl moiety on the pyrimidine ring, suggests it is designed to probe specific hydrophobic interactions and hydrogen bonding within enzyme active sites. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in exploratory biological screening assays. This product is strictly for research purposes in a controlled laboratory environment. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other consumer-related applications.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-3-26(16-8-6-5-7-9-16)31(28,29)17-12-10-15(11-13-17)24-20(27)19-18(22)14-23-21(25-19)30-4-2/h5-14H,3-4H2,1-2H3,(H,24,27)

InChI Key

LXOPFYXYNRNUOD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

Preparation Methods

Construction of the Pyrimidine Core

The pyrimidine backbone is synthesized through halogenation and nucleophilic substitution reactions. Source details a method for preparing 2-chloropyrimidine-5-carboxylic acid using halogenated precursors and Boc-protected intermediates:

  • Halogenation :

    • 2,5-Dichloropyrimidine-4-carboxylic acid serves as the starting material.

    • Selective substitution at position 2 is achieved using ethanethiol in tetrahydrofuran (THF) with potassium carbonate as a base.

Reaction Conditions :

StepReagentsSolventTemperatureYield
Cl→SEtEthanethiol, K₂CO₃THF0°C → RT82–91%

The ethylsulfanyl group is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring.

Formation of the Carboxamide Functionality

The carboxylic acid is converted to the carboxamide through activation and coupling:

  • Acid Chloride Formation :

    • 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amine Coupling :

    • The acyl chloride is coupled with 4-[ethyl(phenyl)sulfamoyl]aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Workup :

  • The product is purified via recrystallization using methylene chloride/toluene mixtures.

Synthesis of the 4-[Ethyl(Phenyl)Sulfamoyl]Phenyl Moiety

The sulfamoyl group is constructed through sulfonylation and amine functionalization:

  • Sulfonylation :

    • 4-Nitroaniline reacts with ethyl(phenyl)sulfamoyl chloride in acetonitrile at 50°C.

  • Nitro Reduction :

    • The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Characterization :

  • Intermediate purity is verified via HPLC (>98%).

Convergent Synthesis Strategies

A convergent approach combines pre-formed fragments to streamline synthesis:

  • Fragment Preparation :

    • Pyrimidine-4-carbonyl chloride and 4-[ethyl(phenyl)sulfamoyl]aniline are synthesized separately.

  • Coupling Reaction :

    • Fragments are coupled under Schotten-Baumann conditions (aqueous NaOH, DCM).

Advantages :

  • Minimizes side reactions.

  • Enables independent optimization of each fragment.

Optimization of Key Reaction Parameters

Solvent and Temperature Effects

  • THF vs. 2-MeTHF : THF affords higher yields (91%) for pyrimidine carboxylation compared to 2-methyltetrahydrofuran (82%).

  • Low-Temperature Lithiation : Reactions at -70°C with n-BuLi prevent undesired side reactions.

Protecting Group Strategy

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) is used to stabilize intermediates during carboxylation.

Analytical Characterization and Validation

Key Analytical Data :

ParameterMethodResult
PurityHPLC>99%
Molecular WeightMS (ESI)479.0 g/mol
Functional GroupsFT-IR1670 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O)

Industrial-Scale Production Considerations

  • Cost Efficiency :

    • Bulk synthesis of ethyl(phenyl)sulfamoyl chloride reduces reagent costs.

  • Green Chemistry :

    • Ethanol or cyclopentyl methyl ether (CPME) replaces toxic solvents .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide exhibit promising anticancer properties. The presence of sulfamoyl and carboxamide groups is known to enhance the interaction with biological targets involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, demonstrating that modifications at the sulfamoyl position significantly increased anticancer activity against various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing sulfamoyl groups are often investigated for their ability to inhibit bacterial growth.

  • Research Findings : In vitro studies have shown that similar pyrimidine derivatives exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Synthesis and Development

The synthesis of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step reactions, including:

  • Formation of the pyrimidine core.
  • Introduction of the chloro and sulfamoyl groups.
  • Functionalization at the ethylsulfanyl position.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Computational Studies

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide through computer-aided drug design (CADD). This approach allows for:

  • Molecular docking studies : To assess binding affinity to target proteins.
  • Quantitative structure-activity relationship (QSAR) modeling : To predict the efficacy and safety profiles based on structural characteristics .

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

    DNA Interaction: The compound can intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight References
Target Compound 5-Cl, 2-(ethylsulfanyl), 4-carboxamide linked to ethyl(phenyl)sulfamoyl phenyl C₁₉H₂₁ClN₄O₃S₂ 441.0 (est.)
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl} 5-Cl, 2-(isopropylsulfanyl), 4-carboxamide linked to 4-methylpyrimidinyl sulfamoyl C₁₉H₂₀ClN₅O₂S₂ 465.98
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-(ethylsulfanyl), 4-carboxamide linked to difluoromethoxy phenyl C₁₄H₁₂ClF₂N₃O₂S 359.78
5-Chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide 5-Cl, 2-(ethylsulfanyl), 4-carboxamide linked to trifluoromethyl phenyl C₁₄H₁₁ClF₃N₃OS 361.77
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-(ethylsulfanyl), 4-carboxamide linked to sulfamoylphenethyl C₁₅H₁₇ClN₄O₃S₂ 400.9

Key Observations:

  • Halogen Substitution: The target compound and all analogs retain a chlorine atom at position 5, which may enhance electrophilic reactivity and binding to biological targets .
  • Sulfamoyl Modifications: The ethyl(phenyl)sulfamoyl group in the target compound contrasts with the 4-methylpyrimidinyl sulfamoyl group () and sulfamoylphenethyl group (). These differences influence hydrogen-bonding capacity and solubility.

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility (Inferred)
Target Compound N/A N/A N/A Moderate (polar sulfamoyl group)
5-Chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide 1.5 ± 0.1 395.9 ± 42.0 N/A Low (hydrophobic CF₃ group)
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide N/A N/A N/A Moderate (polar OCF₂H group)

Key Observations:

  • The trifluoromethyl-substituted analog () exhibits higher hydrophobicity (density ~1.5 g/cm³) due to the electron-withdrawing CF₃ group, which may reduce aqueous solubility .
  • The absence of melting/boiling point data for most compounds highlights a gap in experimental characterization.

Biological Activity

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound characterized by a pyrimidine core with various substituents, including a chloro group and an ethyl(phenyl)sulfamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN6O3S2C_{17}H_{15}ClN_{6}O_{3}S_{2} with a molecular weight of approximately 450.9 g/mol. The structural features contribute to its unique chemical behavior and biological interactions.

Property Value
Molecular FormulaC17H15ClN6O3S2
Molecular Weight450.9 g/mol
Key Functional GroupsChloro, Ethylsulfanyl, Sulfamoyl

The biological activity of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide primarily involves:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of functional groups allows for interactions with various receptors, which may lead to therapeutic effects similar to known receptor agonists.

Biological Activity Studies

Recent research has explored the biological activity of this compound through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have shown that the compound exhibits significant binding affinity to certain biological targets, which is crucial for its potential therapeutic applications.

  • Binding Affinity : The compound's ability to bind with high affinity to target receptors was evaluated using radioligand binding assays. Results indicated that it may have a higher affinity compared to traditional compounds used in similar therapeutic areas.

In Vivo Studies

In vivo studies have been conducted to assess the pharmacological effects of the compound on animal models:

  • Anticonvulsant Activity : In tests involving pentylene tetrazole (PTZ) and maximal electroshock (MES), the compound demonstrated significant anticonvulsant properties, suggesting its potential use in treating seizure disorders.
  • Sedative Effects : The duration of sleep induced by pentobarbital was significantly increased when co-administered with the compound, indicating sedative properties.

Case Studies

A notable case study involved testing various derivatives of similar compounds, where 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide was compared with known benzodiazepine receptor agonists.

Results from Case Studies

  • Efficacy Comparison : The compound showed comparable or superior efficacy in receptor binding assays compared to diazepam, a standard benzodiazepine.
  • Side Effects Profile : Preliminary assessments indicated a potentially lower side effect profile than traditional sedatives, warranting further exploration into its safety and tolerability.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and absence of impurities (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 165–170 ppm for carboxamide carbonyl) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect trace byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 501.08 for [M+H]+^+) .

How can regioselectivity challenges in pyrimidine ring substitutions be addressed?

Advanced Research Question
Regioselectivity is influenced by steric and electronic factors:

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, the C2 position is more electrophilic due to electron-withdrawing chloro and carboxamide groups .
  • Crystallographic Data : Analyze crystal structures (e.g., bond lengths and angles) to identify steric hindrance at specific positions, guiding reagent choice .
  • Directed Metalation : Employ directing groups (e.g., sulfamoyl) to control substitution patterns .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration for kinase inhibition assays) to minimize variability .
  • Structural Analogs : Compare activity across derivatives (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate substituent effects .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets (e.g., tyrosine kinases) .

What purification strategies are effective for this compound?

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate sulfamoyl and carboxamide derivatives .
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals; monitor via melting point (mp 182–184°C) .
  • HPLC Prep Scale : For trace impurities, employ preparative HPLC with a phenyl-hexyl stationary phase .

How can computational methods optimize reaction conditions?

Advanced Research Question

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify optimal catalysts (e.g., Pd for coupling reactions) .
  • Machine Learning : Train models on existing pyrimidine synthesis data to predict yields under varying temperatures and solvent systems .
  • Microkinetic Modeling : Simulate reaction networks to minimize byproduct formation (e.g., over-substitution at C4) .

What stability studies are required for long-term storage?

Advanced Research Question

  • Stress Testing : Expose to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrolytic instability at the carboxamide group may require anhydrous storage .
  • Light Sensitivity : UV-vis spectroscopy under UV light (254 nm) detects photodegradation; amber vials are recommended .

Which structural features influence its biological activity?

Basic Research Question

  • Sulfamoyl Group : Enhances solubility and hydrogen-bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Ethylsulfanyl Moiety : Modulates lipophilicity (logP ~3.2) and membrane permeability .
  • Chloro Substituent : Electron-withdrawing effect increases electrophilicity of the pyrimidine ring, enhancing covalent binding potential .

How to balance solubility and bioactivity in derivative design?

Advanced Research Question

  • logP Optimization : Use substituents like morpholine (logP reduction) or trifluoromethyl (logP increase) to tune pharmacokinetics .
  • Prodrug Strategies : Convert carboxamide to ester prodrugs for improved oral bioavailability, with enzymatic hydrolysis in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility without altering activity .

What reactor designs improve scalability of its synthesis?

Advanced Research Question

  • Flow Chemistry : Continuous-flow reactors enhance heat transfer for exothermic steps (e.g., sulfamoyl coupling) and reduce reaction time .
  • Membrane Reactors : Separate intermediates in-situ, minimizing purification steps .
  • Microwave Assistance : Accelerate slow steps (e.g., cyclization) with controlled microwave irradiation (100°C, 150 W) .

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